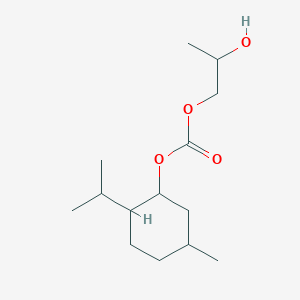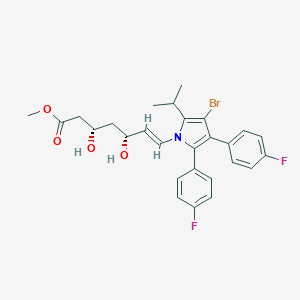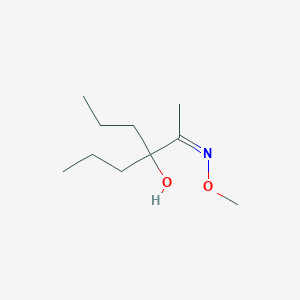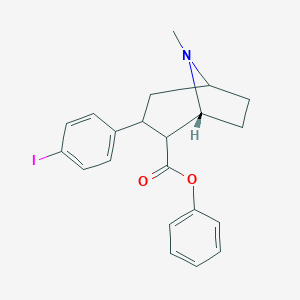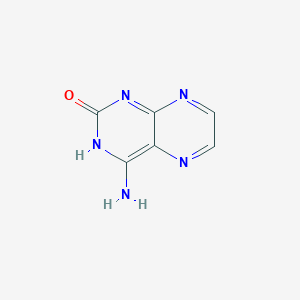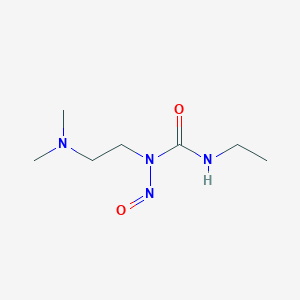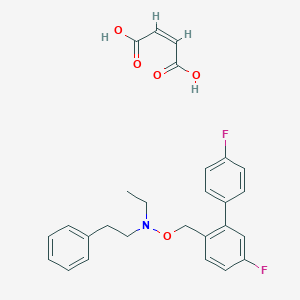
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate, also known as 2C-H-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However,
作用机制
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate binds to the 5-HT2A receptor, it activates the receptor to a lesser degree than a full agonist such as LSD. This results in a less intense psychedelic experience compared to LSD. However, N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been shown to have a higher affinity for the 5-HT2A receptor than other psychedelics such as psilocybin and DMT.
生化和生理效应
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It has also been shown to increase heart rate and blood pressure, which may be dangerous in individuals with pre-existing cardiovascular conditions. Additionally, N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been shown to produce vasoconstriction, which may lead to tissue damage in the extremities.
实验室实验的优点和局限性
One advantage of using N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate in lab experiments is its potent psychedelic effects, which may allow researchers to study the neural mechanisms underlying altered states of consciousness. However, one limitation is its potential for cardiovascular side effects, which may limit its use in certain studies.
未来方向
For research on N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate may include studying its effects on different subtypes of the serotonin receptor, as well as its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Additionally, research may focus on developing safer analogs of N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate with fewer cardiovascular side effects.
合成方法
The synthesis method of N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-2-nitrobenzaldehyde to form 2-(4-fluoro-2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced with sodium borohydride to form N-(2-bis(4-fluorophenyl)methoxy)ethylamine. The final step involves the reaction of N-(2-bis(4-fluorophenyl)methoxy)ethylamine with 2-phenylethylamine to form N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate.
科学研究应用
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogens. Studies have shown that N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate produces potent psychedelic effects such as visual hallucinations, altered perception of time and space, and ego dissolution. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
属性
CAS 编号 |
140890-71-7 |
|---|---|
产品名称 |
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate |
分子式 |
C22H39ClN2O6S |
分子量 |
483.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine |
InChI |
InChI=1S/C23H23F2NO.C4H4O4/c1-2-26(15-14-18-6-4-3-5-7-18)27-17-20-10-13-22(25)16-23(20)19-8-11-21(24)12-9-19;5-3(6)1-2-4(7)8/h3-13,16H,2,14-15,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
GMPALWBPFJCWPO-BTJKTKAUSA-N |
手性 SMILES |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
同义词 |
N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate VUF 8929 VUF-8929 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



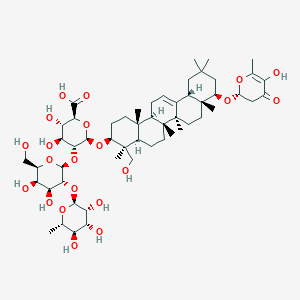
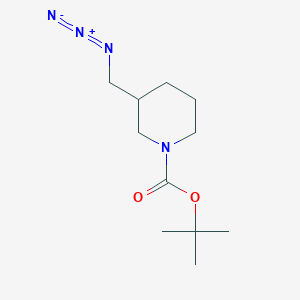
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

